2-Oxobenzo[d][1,3]oxathiol-5-yl 2-bromobenzoate
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Overview
Description
2-Oxobenzo[d][1,3]oxathiol-5-yl 2-bromobenzoate is a chemical compound with the molecular formula C14H7BrO4S and a molecular weight of 351.17 g/mol . This compound is known for its unique structure, which includes a benzoxathiol ring and a bromobenzoate group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-Oxobenzo[d][1,3]oxathiol-5-yl 2-bromobenzoate typically involves the reaction of 2-bromobenzoic acid with 2-oxo-1,3-benzoxathiol. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Oxobenzo[d][1,3]oxathiol-5-yl 2-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different products.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Oxobenzo[d][1,3]oxathiol-5-yl 2-bromobenzoate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Oxobenzo[d][1,3]oxathiol-5-yl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Oxobenzo[d][1,3]oxathiol-5-yl 2-bromobenzoate can be compared with other similar compounds, such as:
2-Oxo-1,3-benzoxathiol-5-yl 4-bromobenzoate: This compound has a similar structure but with the bromine atom positioned differently on the benzene ring.
This compound: Another structurally related compound with slight variations in the benzoxathiol ring.
These similar compounds share some chemical properties with this compound but may exhibit different reactivity and applications due to their structural differences.
Properties
CAS No. |
337496-15-8 |
---|---|
Molecular Formula |
C14H7BrO4S |
Molecular Weight |
351.17g/mol |
IUPAC Name |
(2-oxo-1,3-benzoxathiol-5-yl) 2-bromobenzoate |
InChI |
InChI=1S/C14H7BrO4S/c15-10-4-2-1-3-9(10)13(16)18-8-5-6-11-12(7-8)20-14(17)19-11/h1-7H |
InChI Key |
VQAKOYDZSYSJOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)OC(=O)S3)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)OC(=O)S3)Br |
Origin of Product |
United States |
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